![molecular formula C22H13F5N2OS2 B2771178 (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 326916-61-4](/img/structure/B2771178.png)

(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

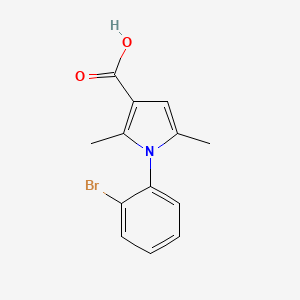

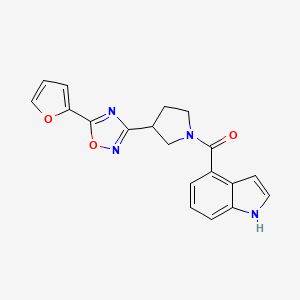

- The compound is a cyanoacrylamide derivative with a complex structure.

- It contains a thiophene ring, a trifluoromethyl group, and a difluoromethylsulfanyl group.

- The E configuration indicates the double bond geometry.

Synthesis Analysis

- The synthesis of this compound may involve condensation reactions between appropriate precursors.

- Detailed synthetic routes would require reviewing specific research papers.

Molecular Structure Analysis

- The molecular formula is C₂₀H₁₀F₅N₂S₂ .

- The thiophene and benzene rings contribute to its aromatic character.

Chemical Reactions Analysis

- The compound may participate in Michael addition reactions , nucleophilic substitutions , or cyclizations .

- Specific reactions depend on the functional groups present.

Physical And Chemical Properties Analysis

- Solubility : It is likely soluble in organic solvents due to its aromatic nature.

- Melting Point : Unknown without experimental data.

- Color : Not specified, but likely colored due to conjugated systems.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

Studies on analog compounds similar to "(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide" have revealed potent inhibition properties against Bruton's tyrosine kinase (BTK). These compounds exhibit significant hydrogen-bonding networks and crystal packing, with planarity ensured by a conjugated pi-system, further stabilized by intramolecular hydrogen bonds (Ghosh et al., 2000).

Synthesis and Reactivity

The compound's framework has been utilized in synthesizing new structures, demonstrating its versatility in organic synthesis. For instance, Cyanoselenoacetamide reacts with hydrogen sulfide to form compounds that can be used to produce thiazoles and other heterocyclic compounds, showcasing the potential for generating novel molecules with unique properties (Dyachenko & Vovk, 2013).

Material Science Applications

Research into polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages, possibly related to the structural elements of "(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide," highlights the development of novel organic-soluble polymers. These polymers exhibit outstanding solubility, thermal stability, and low refractive indexes, indicating their potential applications in advanced materials and coatings (Shockravi et al., 2009).

Antimicrobial Activity

Derivatives of related compounds have shown significant antimicrobial activity, suggesting the potential for developing new antimicrobial agents based on the core structure of "(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide." This includes novel dye systems and precursors with demonstrated efficacy against various organisms, indicating the broad-spectrum potential of these compounds in medical and textile applications (Shams et al., 2011).

Safety And Hazards

- Toxicity : Requires further investigation.

- Handling : Follow standard lab safety protocols.

Direcciones Futuras

- Investigate its potential as a drug candidate , sensor , or catalyst .

- Explore its photophysical properties for applications in optoelectronics.

Remember that specific details would require in-depth research and access to relevant scientific literature. If you need further information, consider consulting specialized databases or experts in the field. 🌟

Propiedades

IUPAC Name |

(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F5N2OS2/c23-21(24)32-17-6-4-13(5-7-17)19-9-8-18(31-19)10-14(12-28)20(30)29-16-3-1-2-15(11-16)22(25,26)27/h1-11,21H,(H,29,30)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFIQGLFZVQGTG-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(S2)C3=CC=C(C=C3)SC(F)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(S2)C3=CC=C(C=C3)SC(F)F)/C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F5N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]thiophen-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)

![3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)

![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)

![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)

![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2771118.png)